2,2-Diphenyl-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of benzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2,2-diphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)carbothioamide
- 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)carboxamide
Uniqueness
What sets 2,2-Diphenyl-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide apart from similar compounds is its specific structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H21N3O2/c27-21(26-25-16-18-10-4-1-5-11-18)17-24-23(28)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22H,17H2,(H,24,28)(H,26,27)/b25-16+ |
InChI Key |
LULUXEKSHWUVCX-PCLIKHOPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.